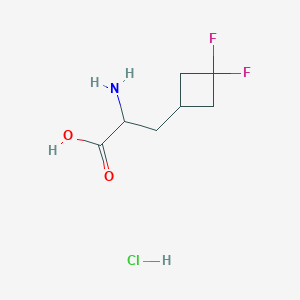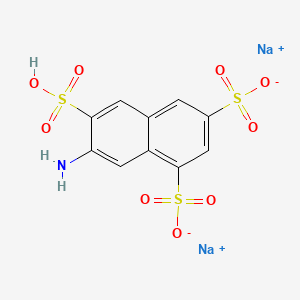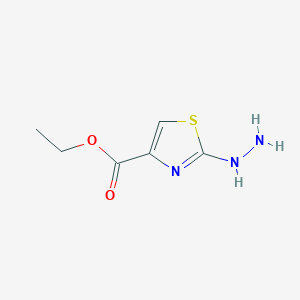
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride” is 179.16 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Enhanced NMR Sensitivity and Probing Conformational Preferences
(Tressler & Zondlo, 2014) synthesized perfluoro-tert-butyl hydroxyproline variants that, when incorporated into peptides, displayed distinct conformational preferences observable via sensitive 19F NMR detection. This suggests a potential application for 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride in medicinal chemistry and probe design due to its fluorinated structure.
Novel Aromatic Amino Acid for Solid-State 19F NMR
(Tkachenko et al., 2014) designed a monofluoro-substituted aromatic amino acid to act as a label for solid-state 19F NMR in membrane-bound peptides. This implies that similar fluorinated amino acids, like 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride, could be synthesized for specific NMR applications, enhancing the study of peptide conformations in complex environments.
Investigation into Amino Acid Decomposition and Enzyme Inhibition
(Liu et al., 2015) studied the decomposition of a closely related compound, 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, and its role as an inhibitor of ACC deaminase. This highlights the potential of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride in biochemical research focused on enzyme inhibition and the stability of fluorinated amino acids.
Enhancing Membrane Flux in Reverse Osmosis Processes
(Kulkarni et al., 1996) explored the hydrophilization of thin film composite reverse osmosis membranes using protic acids, which led to significant flux enhancement without loss of ion-rejection capabilities. While not directly related to 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride, this research indicates the utility of fluorinated compounds in modifying membrane surfaces for improved water treatment technologies.
Probing Polymorphism in Pharmaceutical Compounds
(Vogt et al., 2013) characterized polymorphic forms of a fluorinated pharmaceutical compound, demonstrating the complex analytical challenge posed by closely related structures. This suggests that studies involving 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride could provide insights into the polymorphism of fluorinated compounds, relevant for drug development and manufacturing.
Safety and Hazards
The safety information for a similar compound, “2-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid”, includes hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4(3-7)1-5(10)6(11)12;/h4-5H,1-3,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWSKDFATZWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride | |
CAS RN |
681128-42-7 | |
| Record name | Cyclobutanepropanoic acid, α-amino-3,3-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681128-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-[2-(2-acetamidophenoxy)ethoxy]phenyl]acetamide](/img/structure/B1659720.png)
![1-phenyl-3-[(E)-pyridin-4-ylmethylideneamino]thiourea](/img/structure/B1659722.png)
![Bicyclo[3.1.1]heptan-3-one, 2-hydroxy-2,6,6-trimethyl-, oxime](/img/structure/B1659724.png)


![Benzoic acid, 4-methoxy-3-[(phenylamino)sulfonyl]-](/img/structure/B1659732.png)



![Butanoic acid, 4-[(4-acetylphenyl)azo]phenyl ester](/img/structure/B1659736.png)